molecular formula C15H16Cl2N2O2S B7458154 4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide

4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide

Cat. No.: B7458154
M. Wt: 359.3 g/mol
InChI Key: SHIIYHXCBVNWDD-UHFFFAOYSA-N
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Description

4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide is a chemical compound with the molecular formula C15H16Cl2N2O2S It is characterized by the presence of a benzenesulfonamide group attached to a 2-(2,6-dichlorobenzyl)aminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide typically involves the following steps:

    Preparation of 2,6-Dichlorobenzylamine: This intermediate is synthesized by the reduction of 2,6-dichlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of the Aminoethyl Intermediate: The 2,6-dichlorobenzylamine is then reacted with ethylene oxide to form 2-(2,6-dichlorobenzylamino)ethanol.

    Sulfonamide Formation: The final step involves the reaction of 2-(2,6-dichlorobenzylamino)ethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride: A hydrochloride salt form of the compound with similar properties.

    2,4-Dichlorobenzylamine: A related compound with a similar dichlorobenzyl group but lacking the sulfonamide moiety.

Uniqueness

This compound is unique due to the presence of both the dichlorobenzyl and benzenesulfonamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[2-[(2,6-dichlorophenyl)methylamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2S/c16-14-2-1-3-15(17)13(14)10-19-9-8-11-4-6-12(7-5-11)22(18,20)21/h1-7,19H,8-10H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIIYHXCBVNWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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